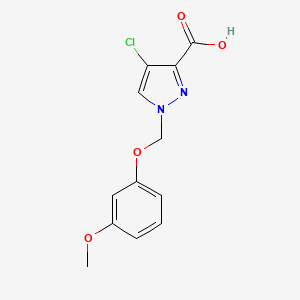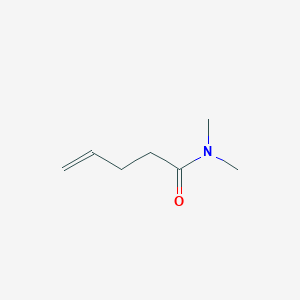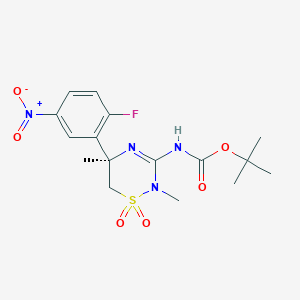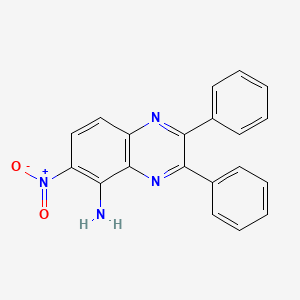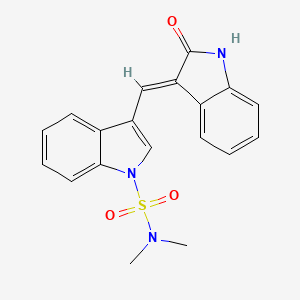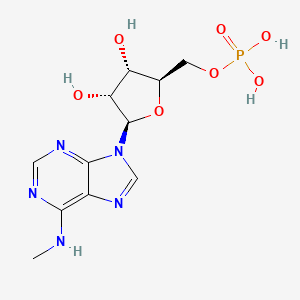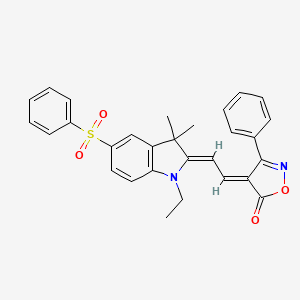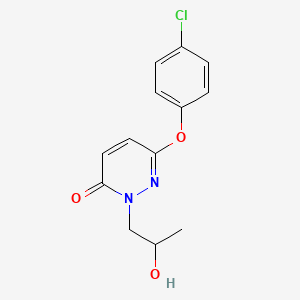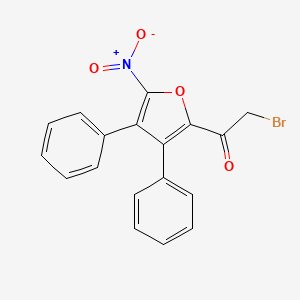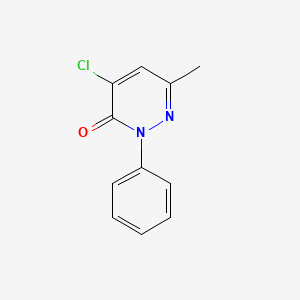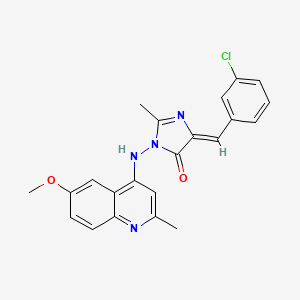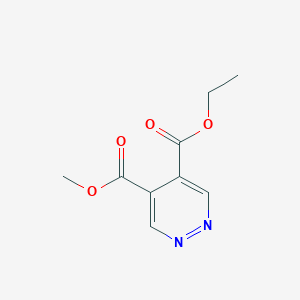
Ethyl methyl pyridazine-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl 5-methyl pyridazine-4,5-dicarboxylate is a heterocyclic compound with the molecular formula C9H10N2O4 It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl 5-methyl pyridazine-4,5-dicarboxylate typically involves the esterification of pyridazine-4,5-dicarboxylic acid. One common method includes the reaction of pyridazine-4,5-dicarboxylic acid with ethanol and methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of 4-ethyl 5-methyl pyridazine-4,5-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethyl 5-methyl pyridazine-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine-4,5-dicarboxylic acid, while reduction can produce 4-ethyl 5-methyl pyridazine-4,5-dimethanol .
Scientific Research Applications
4-ethyl 5-methyl pyridazine-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-ethyl 5-methyl pyridazine-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the ester groups.
Pyridazinone: A derivative with a keto group at the 3-position.
Pyridazine-4,5-dicarboxylic acid: The non-esterified form of the compound.
Uniqueness
4-ethyl 5-methyl pyridazine-4,5-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical and physical properties. These properties make it suitable for applications where other pyridazine derivatives may not be effective .
Properties
CAS No. |
110911-24-5 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
4-O-ethyl 5-O-methyl pyridazine-4,5-dicarboxylate |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-9(13)7-5-11-10-4-6(7)8(12)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
GZGROGGNYATSGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=NC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


